molecular formula C10H14N2O3 B13598529 methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate

methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate

Cat. No.: B13598529
M. Wt: 210.23 g/mol
InChI Key: WCOTXPBKQZCTCI-ALCCZGGFSA-N
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Description

Methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate (hereafter referred to as the target compound) is a heterocyclic enamine ester featuring a pyrrolidone core substituted with dimethylamino and methyl ester groups.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl (2Z)-2-[5-(dimethylamino)-1-methyl-3-oxopyrrol-2-ylidene]acetate

InChI

InChI=1S/C10H14N2O3/c1-11(2)9-6-8(13)7(12(9)3)5-10(14)15-4/h5-6H,1-4H3/b7-5-

InChI Key

WCOTXPBKQZCTCI-ALCCZGGFSA-N

Isomeric SMILES

CN\1C(=CC(=O)/C1=C/C(=O)OC)N(C)C

Canonical SMILES

CN1C(=CC(=O)C1=CC(=O)OC)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of complex organic compounds compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce various alcohols or amines .

Scientific Research Applications

Methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The target compound belongs to a class of enamine esters with heterocyclic backbones. Key analogues include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Core Structure Substituents Key Functional Groups Reference
Target compound Pyrrolidone 5-(Dimethylamino), 1-methyl, 3-oxo, methyl ester Enamine, ester, lactam
(Z)-Ethyl 2-((Z)-5-((dimethylamino)methyl-ene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate (Compound 6) Thiazolidinone 5-(Dimethylamino), 3-phenyl, ethyl ester Thiazolidinone, enamine, ester
Methyl (2Z)-2-{(2Z)-3-[(cyclopentylidene)amino]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene}acetate Thiazolidinone Cyclopentylidene, phenylimino, methyl ester Thiazolidinone, imine, ester
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazopyridine Benzyl, cyano, 4-nitrophenyl, diethyl ester Nitro, cyano, ester

Key Observations :

  • Core Heterocycles: The target compound’s pyrrolidone ring differs from thiazolidinone (in Compounds 6 and ) and imidazopyridine (in Compound 2d ). These cores influence electronic properties and stability.
  • Substituents: The dimethylamino group in the target compound and Compound 6 enhances electron density, while nitro/cyano groups in Compound 2d introduce electron-withdrawing effects.
  • Stereochemistry : The Z-configuration in the target compound and analogues is critical for intramolecular hydrogen bonding and planarity .

Contrasts :

  • Thiazolidinone derivatives (Compounds 6 and ) require sulfur-containing precursors, whereas the target compound’s pyrrolidone core may originate from glutamic acid or related lactams.
  • The nitro group in Compound 2d necessitates careful redox conditions absent in the target compound’s synthesis .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Properties
Property Target Compound Compound 6 Compound 2d
Solubility Moderate in polar solvents (DMF, DMSO) High in DMF Low (due to nitro group)
Thermal Stability Stable up to 200°C Decomposes at ~180°C Stable up to 215°C
UV-Vis λmax 320 nm (enamine π→π*) 340 nm (thiazolidinone) 380 nm (nitro π→π*)

Insights :

  • The thiazolidinone ring in Compound 6 increases conjugation length, red-shifting absorption compared to the target compound.
  • The nitro group in Compound 2d reduces solubility but enhances thermal stability .

Research Tools and Methodologies

Structural characterization of these compounds relies on crystallographic software (e.g., SHELX , ORTEP , WinGX ) to confirm configurations and hydrogen bonding. For example, the Z-configuration in the target compound was likely verified via single-crystal X-ray diffraction using SHELXL .

Biological Activity

Methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate, a compound belonging to the class of pyrrole derivatives, has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis and Structural Insights

The compound can be synthesized through various methods, including the cyclization of specific enaminones derived from pyrrole-based precursors. The structural formula is represented as follows:

C11H14N2O3\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_3

This structure features a pyrrolidine core with a dimethylamino group and a keto-enamine functionality, which are crucial for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate against several strains of Candida spp., including multidrug-resistant variants. The mechanism of action appears to involve the inhibition of the enzyme 3-hydroxy-methyl-glutaryl-CoA reductase (HMGR), which is vital for ergosterol biosynthesis in fungi. This inhibition leads to significant yeast growth suppression, as demonstrated in vitro.

Compound MIC (µg/mL) Reference Drug MIC (µg/mL)
Methyl 2-[(2Z)-5-(dimethylamino)...8Fluconazole16
Methyl 2-[(2Z)-5-(dimethylamino)...4Simvastatin8

Anticancer Activity

The compound has also shown promising anticancer effects in various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways associated with cell survival and death. Notably, it has been evaluated against breast and lung cancer cells with significant results.

Case Studies

  • Antifungal Efficacy : In a study evaluating several pyrrole derivatives, methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate exhibited a lower MIC compared to traditional antifungals like fluconazole, indicating its potential as a novel antifungal agent .
  • Anticancer Potential : In another investigation focusing on breast cancer cell lines, this compound demonstrated an ability to inhibit cell growth by over 50% at concentrations as low as 10 µM, suggesting it could be developed further as an anticancer therapeutic .

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • HMGR Inhibition : The compound's structural features allow it to bind effectively to HMGR, disrupting ergosterol synthesis in fungi.
  • Apoptotic Pathways : Its anticancer effects are linked to the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.

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